BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure of 5-Bromo-1-isopropyl-1H-
Indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromo-1-isopropyl-1H-indazole
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the crystal structure of 5-
Bromo-1-isopropyl-1H-indazole. However, a thorough search of available scientific literature
and crystallographic databases did not yield specific experimental data on the crystal structure,
including quantitative data such as bond lengths, bond angles, and detailed experimental
protocols for the synthesis and crystallization of this specific compound.

While direct crystallographic information for 5-Bromo-1-isopropyl-1H-indazole is not publicly
available, this guide provides relevant context through the synthesis of related bromo-indazole
compounds. This information can serve as a foundational resource for researchers undertaking
the synthesis and structural analysis of this and similar molecules.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,
exhibiting a wide range of biological activities. The substitution pattern on the indazole ring
system plays a crucial role in determining the pharmacological profile of these molecules. The
titte compound, 5-Bromo-1-isopropyl-1H-indazole, is an example of such a derivative where
the bromine atom at the 5-position and the isopropyl group at the 1-position are expected to
influence its physicochemical and biological properties. A definitive crystal structure would
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provide invaluable insights into its three-dimensional conformation, intermolecular interactions,
and potential for drug-receptor binding.

Synthesis of Bromo-Indazole Derivatives

While a specific protocol for 5-Bromo-1-isopropyl-1H-indazole is not available, the synthesis
of related bromo-indazole compounds often involves the cyclization of appropriately substituted
phenylhydrazines or other related precursors.

General Synthetic Workflow for Bromo-Indazoles

The synthesis of bromo-indazole derivatives can be conceptualized in the following general
workflow. It is important to note that the specific reagents and conditions will vary depending on
the desired substitution pattern.

General Synthetic Workflow for Bromo-Indazoles

Starting Materials Key Reactions Final Product

or vice-versa

Substituted Phenylhydrazine Cyclization Bromination

o)

Substituted Bromo-lndazole)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of substituted bromo-indazoles.

Experimental Protocols for Related Compounds

Detailed experimental procedures for the synthesis of various bromo-indazole precursors are
available in the literature. These protocols can be adapted by researchers to develop a
synthetic route for 5-Bromo-1-isopropyl-1H-indazole.

Data Presentation

As no crystallographic data for 5-Bromo-1-isopropyl-1H-indazole has been found, the
presentation of quantitative data in tabular format is not possible at this time. Should such data
become available, it would typically be organized as follows:
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Table 1: Crystal Data and Structure Refinement for 5-Bromo-1-isopropyl-1H-indazole.
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Parameter Value
Empirical formula C10H11BrN2
Formula weight 239.12
Temperature -

Wavelength -

Crystal system -

Space group -

Unit cell dimensions a=-Aa=-°

b=-ApB=-°
=-Ay=-°

Volume - As

VA -

Density (calculated) - Mg/m3

Absorption coefficient -mm-1

F(000) -

Crystal size -X-X-mm

Theta range for data collection -to-°

Index ranges -<hs-, -<ks-, <I<-

Reflections collected -

Independent reflections - [R(int) = -]

Completeness to theta = -° - %

Absorption correction -

Max. and min. transmission -and -

Refinement method -
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Parameter Value

Data / restraints / parameters -/-1-

Goodness-of-fit on F2

Final R indices [I>2sigma(l)] Rl1=- wR2=-

R indices (all data) R1=-, wWwR2=-

| Largest diff. peak and hole | - and - e.A—3 |

Table 2: Selected Bond Lengths [A] for 5-Bromo-1-isopropyl-1H-indazole.

Atom-Atom Length

Br(1)-C(5) -

N(1)-N(2)

N(1)-C(7a)

N(1)-C(8)

Table 3: Selected Bond Angles [°] for 5-Bromo-1-isopropyl-1H-indazole.

Atom-Atom-Atom Angle

N(2)-N(1)-C(7a) -

N(2)-N(1)-C(8)

C(7a)-N(1)-C(8)

Conclusion
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While a definitive guide on the crystal structure of 5-Bromo-1-isopropyl-1H-indazole cannot
be provided at this time due to the absence of published crystallographic data, this document
offers a starting point for researchers interested in this molecule. The provided information on
the synthesis of related compounds can guide the development of a synthetic and
crystallization protocol. Further research is required to elucidate the precise solid-state
structure of 5-Bromo-1-isopropyl-1H-indazole, which will be critical for its potential
applications in drug discovery and materials science. Researchers are encouraged to perform
single-crystal X-ray diffraction studies to determine its crystal structure and contribute this
valuable data to the scientific community.

 To cite this document: BenchChem. [Crystal Structure of 5-Bromo-1-isopropyl-1H-indazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594477#crystal-structure-of-5-bromo-1-isopropyl-1h-
indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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